![molecular formula C14H15N3O6S2 B053900 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid CAS No. 125183-56-4](/img/structure/B53900.png)
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid, also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a commonly used reagent in scientific research. MTT is a yellow tetrazolium salt that is converted to a purple formazan product by living cells. This reaction is widely used to measure cell viability and proliferation.
Mecanismo De Acción
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid is reduced by living cells to form a purple formazan product. The reduction of 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid is dependent on the activity of mitochondrial dehydrogenases in living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.
Efectos Bioquímicos Y Fisiológicos
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid is not known to have any biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid assay has several advantages over other cell viability assays. It is a simple and reliable method that can be performed quickly and easily. The assay is also sensitive and can detect small changes in cell viability. However, the 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid assay has some limitations. It is dependent on the activity of mitochondrial dehydrogenases, which can be affected by a variety of factors, including cell type, culture conditions, and experimental treatments.
Direcciones Futuras
There are several future directions for the use of 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid in scientific research. One potential application is in the development of new drugs for the treatment of cancer. 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid can be used to screen large numbers of compounds for their ability to inhibit cancer cell growth. Another potential application is in the study of mitochondrial function and dysfunction in living cells. 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid can be used to measure changes in mitochondrial activity in response to various treatments and conditions. Finally, 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid can be used in the development of new cell-based assays for drug discovery and toxicology.
Métodos De Síntesis
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid can be synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with sodium nitrite and sodium sulfanilamide. The resulting product is then treated with dimethylamine to produce 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid is widely used in scientific research to measure cell viability and proliferation. The 2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid assay is a simple and reliable method for evaluating cell growth and survival. It is commonly used in drug discovery, toxicology, and cancer research.
Propiedades
Número CAS |
125183-56-4 |
|---|---|
Nombre del producto |
2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid |
Fórmula molecular |
C14H15N3O6S2 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O6S2/c1-17(2)13-7-6-11(9-14(13)25(21,22)23)16-15-10-4-3-5-12(8-10)24(18,19)20/h3-9H,1-2H3,(H,18,19,20)(H,21,22,23) |
Clave InChI |
RWICZRNYIFPZJK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Sinónimos |
2-dimethylamino-5-(3-sulfophenyl)diazenyl-benzenesulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



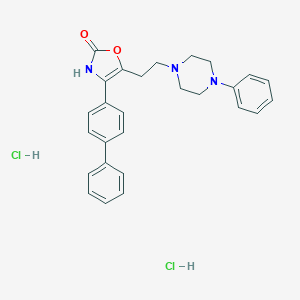
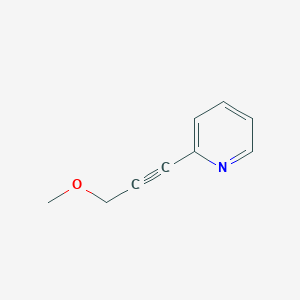
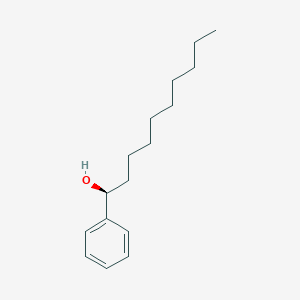
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)

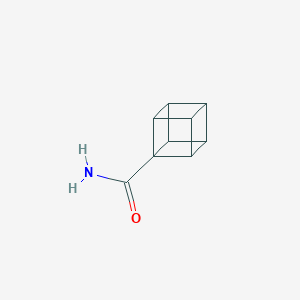
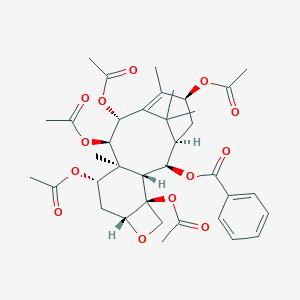
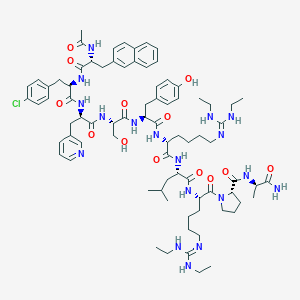
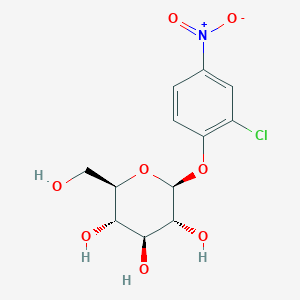
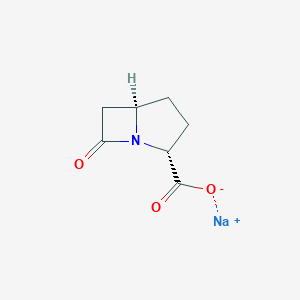
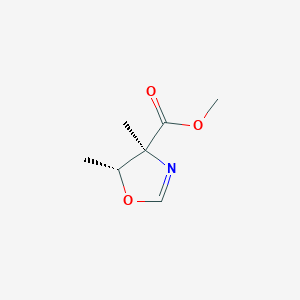
![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)